1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)- is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazoquinoline core with a carbonitrile group at the 4-position and a 1-(2-methylpropyl) substituent.
Vorbereitungsmethoden
The synthesis of 1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)- can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles under mild reaction conditions. This process typically requires a nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or nickel. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)- can be compared with other similar compounds, such as:
1-Isobutyl-1H-imidazo[4,5-c]quinoline: This compound has a similar imidazoquinoline core but with an isobutyl substituent instead of a 1-(2-methylpropyl) group.
1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinoline-4-amine: This compound has an amino and ethoxymethyl substituent, showing different biological activities.
The uniqueness of 1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)- lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
652976-44-8 |
---|---|
Molekularformel |
C15H14N4 |
Molekulargewicht |
250.30 g/mol |
IUPAC-Name |
1-(2-methylpropyl)imidazo[4,5-c]quinoline-4-carbonitrile |
InChI |
InChI=1S/C15H14N4/c1-10(2)8-19-9-17-14-13(7-16)18-12-6-4-3-5-11(12)15(14)19/h3-6,9-10H,8H2,1-2H3 |
InChI-Schlüssel |
DLHSFBUZQOMWGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.